molecular formula C22H23N5O3S B11968681 3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine

3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine

Cat. No.: B11968681
M. Wt: 437.5 g/mol
InChI Key: CSTBLGVVGAINPS-UHFFFAOYSA-N
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Description

3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine is a synthetic small molecule characterized by a pyrroloquinoxaline core fused with a benzenesulfonyl group and a morpholine-containing ethyl substituent. The morpholinyl-ethyl side chain likely improves solubility and pharmacokinetic properties.

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C22H23N5O3S/c23-21-20(31(28,29)16-6-2-1-3-7-16)19-22(25-18-9-5-4-8-17(18)24-19)27(21)11-10-26-12-14-30-15-13-26/h1-9H,10-15,23H2

InChI Key

CSTBLGVVGAINPS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrroloquinoxaline core.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Protein-Protein Interactions: Interfering with protein-protein interactions that are critical for cellular functions.

    Affecting Signal Transduction Pathways: Modulating key signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of heterocyclic kinase inhibitors. A structurally related derivative, 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine, shares a pyrrolo-fused aromatic core but differs in substituents and ring systems (pyridine vs. quinoxaline) . Below is a comparative analysis:

Feature 3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine 3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine
Core Structure Pyrrolo[2,3-b]quinoxaline (fused quinoxaline-pyrrole) Pyrrolo[2,3-b]pyridine (fused pyridine-pyrrole)
Key Substituents Benzenesulfonyl, morpholinyl-ethyl Pyrazolyl
Potential Targets Kinases (hypothesized due to quinoxaline’s planar structure) Protein kinases (explicitly stated)
Solubility Enhanced by morpholine’s hydrophilic nature Likely moderate (pyrazolyl may reduce solubility)
Therapeutic Indications Not specified in evidence; inferred for oncology or inflammatory diseases Broad kinase-related disorders (e.g., cancer)

Key Differences and Implications

Pyridine-based analogs (e.g., 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine) may exhibit narrower target selectivity due to reduced π-system complexity .

Substituent Effects :

  • The benzenesulfonyl group in the target compound could enhance binding through sulfonamide interactions with lysine or arginine residues in kinases.
  • Morpholinyl-ethyl vs. pyrazolyl : Morpholine improves aqueous solubility, whereas pyrazolyl groups may introduce steric hindrance or metabolic instability .

Biological Activity :

  • While 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives are confirmed kinase inhibitors , the target compound’s activity remains speculative without experimental data. Its structural complexity suggests broader kinase inhibition but requires validation.

Biological Activity

3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrroloquinoxaline core, which is known for its diverse biological activities. The molecular formula is C31H42N4O5SC_{31}H_{42}N_4O_5S with an average molecular weight of approximately 582.75 g/mol. The structural features include:

  • Pyrrolo[2,3-b]quinoxaline core : Known for bioactivity in various therapeutic areas.
  • Morpholine and benzenesulfonyl groups : These functional groups enhance solubility and modulate biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Cytotoxicity : Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines, including HeLa cells. The IC50 values reported for related compounds indicate significant cytotoxic activity, suggesting potential for further development in oncology .
  • Intercalation with DNA : The ability of similar quinoxaline derivatives to intercalate with DNA has been documented, indicating that this compound might also exhibit anti-cancer properties through this mechanism .

Biological Activity Data

Biological ActivityModel/Cell LineIC50 Value (μM)Reference
AChE InhibitionEnzymatic Assay5.90 ± 0.07
BuChE InhibitionEnzymatic Assay6.76 ± 0.04
CytotoxicityHeLa Cells10.46 ± 0.82
α-Glucosidase InhibitionEnzymatic Assay52.54 ± 0.09

Case Studies

Several studies have explored the biological activity of compounds related to or derived from the pyrrolo[2,3-b]quinoxaline scaffold:

  • Alzheimer's Disease Models : Compounds exhibiting dual inhibition of AChE and BuChE have shown promise in improving cognitive function in animal models of Alzheimer's disease. For example, modifications to the quinoxaline structure have led to enhanced potency and selectivity against these enzymes .
  • Cancer Therapeutics : Investigations into the cytotoxic effects of quinoxaline derivatives have revealed their potential as anti-cancer agents, particularly through mechanisms involving apoptosis induction and cell cycle arrest in tumor cells .

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